An In-Depth Technical Guide to (S)-(+)-3-Chloro-1,2-propanediol: Chemical Properties and Structure
An In-Depth Technical Guide to (S)-(+)-3-Chloro-1,2-propanediol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
(S)-(+)-3-Chloro-1,2-propanediol, a chiral molecule of significant interest in the pharmaceutical and chemical industries, serves as a versatile building block for the synthesis of a range of important compounds. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on data presentation and detailed experimental methodologies.
Chemical Structure and Properties
(S)-(+)-3-Chloro-1,2-propanediol, with the CAS number 60827-45-4, is the (S)-enantiomer of 3-chloro-1,2-propanediol (B139630). Its stereochemistry is crucial for its application in the synthesis of chiral drugs, where specific enantiomers are required for desired therapeutic effects.
Molecular Structure:
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Chemical Name: (S)-(+)-3-Chloro-1,2-propanediol
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Synonyms: (S)-α-Glycerol chlorohydrin, (S)-(+)-α-Chlorohydrin
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Molecular Formula: C₃H₇ClO₂[1]
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Molecular Weight: 110.54 g/mol [1]
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SMILES string: OC--INVALID-LINK--CCl
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InChI key: SSZWWUDQMAHNAQ-GSVOUGTGSA-N
The structure consists of a propane (B168953) backbone with hydroxyl groups on carbons 1 and 2, and a chlorine atom on carbon 3. The "(S)" designation indicates the stereochemical configuration at the chiral center (carbon 2).
Physicochemical Properties
Quantitative data for the physicochemical properties of (S)-(+)-3-Chloro-1,2-propanediol are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Appearance | Colorless to light orange to yellow clear liquid | TCI |
| Boiling Point | 213 °C (lit.) | [1] |
| Density | 1.322 g/mL at 25 °C (lit.) | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.480 (lit.) | Sigma-Aldrich |
| Optical Purity (ee) | >98.0% (GC) | TCI |
| Purity | 99% | [1] |
| Flash Point | 113 °C (closed cup) |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of (S)-(+)-3-Chloro-1,2-propanediol.
¹H NMR (DMSO-d₆, 400 MHz):
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δ 5.10 (1H, d, CHOH, exchangeable with D₂O)
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δ 4.70 (1H, t, CH₂OH, exchangeable with D₂O)
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δ 3.67–3.61 (2H, m, CH₂Cl)
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δ 3.53–3.48 (1H, m, CHOH)[2]
¹³C NMR (DMSO-d₆, 100 MHz):
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δ 71.1 (CHOH)
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δ 62.5 (CH₂OH)
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δ 47.0 (CH₂Cl)[2]
FTIR Spectroscopy:
The FTIR spectrum of 3-chloro-1,2-propanediol exhibits characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching of the hydroxyl groups. The C-H stretching vibrations of the alkyl chain are observed around 2850-3000 cm⁻¹. The C-O stretching vibrations typically appear in the 1000-1200 cm⁻¹ region, and the C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and purification of (S)-(+)-3-Chloro-1,2-propanediol.
Synthesis of Racemic 3-Chloro-1,2-propanediol from Glycerol (B35011)
This classic method provides a straightforward route to the racemic mixture of 3-chloro-1,2-propanediol.
Materials:
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90% Glycerol (500 g, 4.9 moles)
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Glacial acetic acid (10 g)
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Dry hydrogen chloride gas
Procedure:
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Mix 500 g of 90% glycerol and 10 g of glacial acetic acid in a 1-L flask equipped for gas inlet and placed in an oil bath preheated to 105–110 °C.
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Introduce a rapid stream of dry hydrogen chloride gas into the mixture.
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Monitor the reaction progress by periodically weighing the flask. The reaction is considered complete after an approximate weight gain of 190 g (around 4 hours).
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Distill the product under reduced pressure. The fraction collected between 114° and 120 °C at 14 mm Hg is the desired monochlorohydrin.[3]
Enzymatic Resolution of Racemic 3-Chloro-1,2-propanediol
Microorganisms can be employed to selectively metabolize one enantiomer, leaving the other in high enantiomeric purity.
Materials:
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Racemic (R,S)-3-chloro-1,2-propanediol
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Culture of a suitable microorganism (e.g., Saccharomyces cerevisiae)
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Phosphate (B84403) buffer (0.3 M, pH 7.0)
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Ethyl acetate
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Anhydrous sodium sulfate (B86663)
Procedure:
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Culture the selected microorganism under appropriate aerobic conditions (e.g., 20-45 °C for 10-96 hours).
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Collect the cells by centrifugation and wash them with water.
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Prepare a suspension of the cells in 0.3 M phosphate buffer (pH 7.0).
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Add (R,S)-3-chloro-1,2-propanediol to the cell suspension to a final concentration of 0.1 to 10% (w/v).
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Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 72 hours).
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Remove the cells from the reaction mixture by centrifugation.
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Concentrate the supernatant and extract the product with ethyl acetate.
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Dry the combined organic extracts with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude optically active 3-chloro-1,2-propanediol.
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Further purify the product by distillation.[4]
Purification by Reduced Pressure Distillation
Procedure:
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Filter the crude hydrolysate obtained from the synthesis reaction.
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Transfer the filtrate to a distillation apparatus.
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Conduct the distillation under a vacuum of ≥ 0.098 MPa.
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Collect the 3-chloro-1,2-propanediol product at a gas phase temperature of ≥ 82 °C.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving (S)-(+)-3-Chloro-1,2-propanediol.
Mammalian Metabolic Pathway of 3-Chloro-1,2-propanediol
Caption: Proposed mammalian metabolic pathways of 3-Chloro-1,2-propanediol.[6][7]
Synthesis of (R)-Glycidyl Butyrate (B1204436) from (S)-(+)-3-Chloro-1,2-propanediol
(S)-(+)-3-Chloro-1,2-propanediol is a key starting material for the synthesis of (R)-Glycidyl butyrate, an important intermediate for the antibiotic Linezolid.[1]
Caption: Experimental workflow for the synthesis of (R)-Glycidyl butyrate.[8]
Role in Rivaroxaban Synthesis
(S)-(+)-3-Chloro-1,2-propanediol is utilized in the synthesis of (S)-glycidyl phthalimide, a key intermediate for the anticoagulant drug Rivaroxaban.[1]
References
- 1. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 6. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]
- 7. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. (R)-Glycidyl butyrate synthesis - chemicalbook [chemicalbook.com]
